molecular formula C13H16O4 B2685452 1-tert-Butyl 3-methyl benzene-1,3-dicarboxylate CAS No. 1097776-71-0

1-tert-Butyl 3-methyl benzene-1,3-dicarboxylate

Cat. No.: B2685452
CAS No.: 1097776-71-0
M. Wt: 236.267
InChI Key: JQYPNZGUZGMNHH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl 3-methyl benzene-1,3-dicarboxylate can be synthesized through esterification reactions involving isophthalic acid. The typical synthetic route involves the reaction of isophthalic acid with tert-butyl alcohol and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 3-methyl benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces nitro or halogenated derivatives.

Scientific Research Applications

1-tert-Butyl 3-methyl benzene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-methyl benzene-1,3-dicarboxylate involves its interaction with molecular targets through its ester functional groups. These interactions can influence various biochemical pathways, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate: Similar in structure but contains a piperidine ring.

    1,3,5-Tri-tert-butylbenzene: Contains three tert-butyl groups on a benzene ring.

    1-tert-Butyl-3,5-dimethylbenzene: Contains tert-butyl and methyl groups on a benzene ring.

Uniqueness: 1-tert-Butyl 3-methyl benzene-1,3-dicarboxylate is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

1-tert-Butyl 3-methyl benzene-1,3-dicarboxylate, also known by its CAS number 1097776-71-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18O4C_{13}H_{18}O_4. Its structure features a tert-butyl group and two carboxylate functional groups attached to a benzene ring, which contributes to its unique chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on enzymes, thereby modulating metabolic pathways.
  • Receptor Interaction : It is hypothesized that the compound could bind to specific receptors involved in signaling pathways, influencing cellular responses such as inflammation and cell proliferation.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. For instance:

MicroorganismActivityReference
Streptococcus spp.Inhibitory
Escherichia coliModerate inhibition

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through the modulation of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Antitumor Properties

Early investigations indicate that this compound may possess antitumor activity, possibly through the induction of apoptosis in cancer cells.

Research Findings

A review of the literature reveals diverse studies focusing on the biological effects of this compound:

  • Case Study: Antimicrobial Efficacy
    • A study investigated the antimicrobial efficacy against Streptococcus spp., showing significant inhibition at concentrations as low as 100 µg/mL.
    • The Minimum Inhibitory Concentration (MIC) was determined to be effective against Gram-positive bacteria.
  • Cell Line Studies
    • In vitro studies using cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in reduced cell viability and increased apoptosis markers.
    • The mechanism was linked to the activation of caspase pathways.

Properties

IUPAC Name

3-O-tert-butyl 1-O-methyl benzene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-13(2,3)17-12(15)10-7-5-6-9(8-10)11(14)16-4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYPNZGUZGMNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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